molecular formula C28H32N4O6 B4872581 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

Cat. No.: B4872581
M. Wt: 520.6 g/mol
InChI Key: FQWCBUUYKRAPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, hydroxy groups, and methoxyphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and the introduction of hydroxy and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical for successful transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-HYDROXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
  • 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-CHLOROPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

Uniqueness

The uniqueness of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O6/c1-16-17(15-32(3)31-16)23-24(26(34)29-18-10-6-8-12-21(18)37-4)20(33)14-28(2,36)25(23)27(35)30-19-11-7-9-13-22(19)38-5/h6-13,15,23-25,36H,14H2,1-5H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWCBUUYKRAPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3OC)(C)O)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

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